4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-4-6-15(13-14)22-17(25)24-11-9-23(10-12-24)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVOPYRLUXDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives have been identified as privileged structures in drug discovery and are employed as efficient chemotherapeutic agents.
Mode of Action
Some piperazine derivatives have been reported to possess potent anti-bacterial and anti-inflammatory activities.
Biological Activity
4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, a compound with the CAS number 941189-17-9, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a phenyl group and a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. Its chemical formula is .
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperazine derivatives, including this compound. Specifically, compounds with similar structures have demonstrated significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, in bioassays, certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating their potential as effective antiviral agents in agricultural settings .
Table 1: Antiviral Activity of Piperazine Derivatives Against TMV
| Compound | EC50 (μg/mL) | Curative Activity (%) |
|---|---|---|
| A16 | 18.4 | 87.0 |
| A17 | 20.2 | 79.1 |
| NNM | 50.2 | 74.5 |
Anticancer Activity
The anticancer properties of arylpiperazine derivatives, including this compound, have been explored in various cancer models. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, specific derivatives have shown selectivity towards prostate cancer cells, enhancing their potential as targeted therapies .
Table 2: Cytotoxic Effects of Aryl-Piperazine Derivatives on Cancer Cells
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | DU145 (Prostate) | 25 | Cell cycle arrest |
| Compound 10 | MCF-7 (Breast) | 30 | Apoptosis induction |
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Antiviral Mechanism : The trifluoromethyl group enhances the interaction of the compound with viral proteins, potentially inhibiting their replication.
- Anticancer Mechanism : These compounds may modulate signaling pathways involved in cell proliferation and apoptosis, particularly through interactions with serotonin receptors and other targets .
Case Studies
- Antiviral Efficacy : A study evaluating several piperazine derivatives found that those containing a trifluoromethyl group exhibited enhanced antiviral activity against TMV compared to their non-fluorinated counterparts. This underscores the significance of substituent groups in determining biological efficacy .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain derivatives significantly reduced viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, compound 10 showed a notable reduction in DU145 cell survival rates at concentrations as low as 25 μM .
Scientific Research Applications
Pharmacological Studies
4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds.
Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit antidepressant effects. A study demonstrated that the introduction of trifluoromethyl groups can enhance binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound .
Antipsychotic Potential
The compound has also been evaluated for antipsychotic activity. In vitro studies showed that it interacts with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Neuropharmacology
The modulation of neurotransmitter systems is critical for treating neurological disorders. This compound's ability to influence serotonin and dopamine pathways positions it as a candidate for further research in neuropharmacology.
Case Study: Serotonin Receptor Interaction
A study explored the interactions of this compound with serotonin receptors (5-HT). The findings indicated a promising profile for selective serotonin reuptake inhibition, which is beneficial in managing depression and anxiety disorders .
Chemical Biology
In chemical biology, this compound serves as a tool for understanding receptor interactions and signaling pathways. Its unique structure allows researchers to explore modifications that could lead to more effective therapeutic agents.
Case Study: Receptor Binding Affinity
Research conducted on various derivatives of this compound revealed insights into how structural changes affect receptor binding affinity and efficacy, providing valuable data for drug design .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that are of interest in synthetic organic chemistry. Its synthesis can be optimized for large-scale production, making it accessible for further research and development.
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Step 1 | N-Alkylation | 80 | Reflux in ethanol |
| Step 2 | Coupling reaction | 75 | Room temperature |
| Final Step | Purification | 90 | Crystallization from methanol |
Comparison with Similar Compounds
Pyridine vs. Phenyl Substituents
- 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 856189-81-6) :
Quinazolinone-Methyl Substituents
- A13–A15 (4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-N-(Substituted Phenyl)Piperazine-1-Carboxamide): Feature a methyl-linked quinazolinone moiety, adding rigidity and hydrogen-bonding capacity. Melting points: ~197–201°C (e.g., A14: 197.8–200.3°C). ESI-MS confirmed molecular weights (e.g., A14: C₂₂H₂₀F₃N₅O₂, calc. 451.16) .
Heterocyclic Substituents
- N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(Pyrimidin-2-yl)Piperazine-1-Carboxamide: Piperazine substituted with pyrimidine, enabling π-π stacking and enhanced solubility.
Substituent Variations on the Carboxamide Group
Trifluoromethylphenyl vs. Chlorophenyl
Pyrrolidine Carbonyl Substituent
Indole-Based Substituents
- N-(1-(2-Methoxyethyl)-1H-Indol-3-yl)-4-(3-(Trifluoromethyl)Phenyl)Piperazine-1-Carboxamide (CAS 922991-66-0) :
Pharmacological and Physicochemical Properties
Melting Points and Solubility
Enzyme Inhibition
- 4-(1H-Indol-4-yl)-N-[4-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide: IC₅₀ ~100,000 nM for aspartate aminotransferase (AspAT), suggesting moderate potency . The target compound’s CF₃ group may improve binding affinity compared to non-fluorinated analogues.
Q & A
Q. What are the common synthetic routes for 4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine ring via condensation of ethylenediamine with dihaloalkanes under basic conditions .
- Step 2 : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions. For example, using 1-(3-trifluoromethylphenyl)piperazine (CAS 15532-75-9) as a precursor .
- Step 3 : Carboxamide formation by reacting the piperazine intermediate with 4-phenyl isocyanate or via activation with coupling agents like HBTU in THF/Et3N .
- Purification : Column chromatography (e.g., silica gel with hexanes/EtOAC + 0.25% Et3N) or crystallization .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer : Key techniques include:
Q. What are the key structural features influencing pharmacological activity?
- Methodological Answer :
- Piperazine Core : Facilitates receptor binding via hydrogen bonding and conformational flexibility .
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .
- Carboxamide Linkage : Critical for interactions with target proteins (e.g., androgen receptor antagonism in YM580 analogs) .
- Substituent Positioning : 3-(Trifluoromethyl)phenyl at the piperazine N-position optimizes steric and electronic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity .
- Catalyst Selection : DBU or NaH for deprotonation in substitution reactions .
- Temperature Control : Mild heating (40–60°C) for carboxamide coupling to avoid decomposition .
- Scalability : Continuous flow reactors for large-scale synthesis (e.g., 45% yield in automated platforms) .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., J774 macrophages vs. L. donovani promastigotes) and control compounds .
- Metabolite Profiling : LC-MS to identify active/inactive metabolites that may alter efficacy .
- Receptor Binding Studies : Competitive assays with radiolabeled ligands (e.g., [<sup>3</sup>H]YM580) to quantify affinity .
Q. What strategies mitigate off-target effects in receptor binding assays?
- Methodological Answer :
- Selective Modifications : Introduce bulky substituents (e.g., 4-phenoxybenzamide) to sterically block off-target binding .
- Computational Docking : Use tools like AutoDock to predict interactions with non-target receptors (e.g., CYP enzymes) .
- Functional Assays : Measure cAMP levels or calcium flux to distinguish agonism vs. antagonism .
Q. How to design assays evaluating CYP enzyme inhibition?
- Methodological Answer :
- Microsomal Incubations : Human liver microsomes + NADPH cofactor, monitor time-dependent inhibition .
- Fluorometric Substrates : Use probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) for CYP3A4/2D6 .
- IC50 Determination : Dose-response curves with recombinant CYP isoforms (e.g., IC50 values in low μM range) .
Data Contradiction Analysis
Q. Conflicting reports on androgen receptor antagonism: How to validate efficacy?
- Methodological Answer :
- In Vivo Models : Compare prostate weight reduction in castrated vs. intact rats (ED50 = 2.2 mg/kg/day for YM580 analogs) .
- Transcriptional Assays : Luciferase reporters under AR-responsive promoters (e.g., PSA) .
- Metabolic Stability : Assess serum testosterone levels to rule out endocrine disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
